4-Methyl-2-ureido-pentanoic acid

Catalog No.
S1918165
CAS No.
42534-05-4
M.F
C7H14N2O3
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-ureido-pentanoic acid

CAS Number

42534-05-4

Product Name

4-Methyl-2-ureido-pentanoic acid

IUPAC Name

2-(carbamoylamino)-4-methylpentanoic acid

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)

InChI Key

JUIBQJHHPDRAGP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N

4-Methyl-2-ureido-pentanoic acid is a white crystalline solid with a molecular weight of 174.2 g/mol . Its structure consists of a pentanoic acid backbone with a methyl group attached to the fourth carbon and a ureido group (-NH-CO-NH2) attached to the second carbon. The compound is also known as L-5-Methyltetrahydrofolate, which is a biologically active form of folate involved in DNA synthesis.

For 4-Methyl-2-ureido-pentanoic acid are not directly mentioned in the provided search results, we can infer some potential reactions based on its structure:

  • Hydrolysis: The ureido group can undergo hydrolysis, potentially yielding 4-methyl-2-amino-pentanoic acid and urea.
  • Oxidation: As a derivative of pentanoic acid, it may undergo oxidation reactions, particularly at the carboxylic acid group.
  • Esterification: The carboxylic acid group can participate in esterification reactions with alcohols.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, losing the carboxylic acid group.

4-Methyl-2-ureido-pentanoic acid, in its role as L-5-Methyltetrahydrofolate, is involved in important biological processes:

  • DNA Synthesis: It plays a crucial role in the synthesis of DNA, which is essential for cell division and growth.
  • Folate Metabolism: As a biologically active form of folate, it participates in various folate-dependent metabolic pathways.
  • Potential Accumulation: While not directly stated for this compound, similar compounds like 4-methyl-2-oxopentanoic acid have been found to accumulate in certain metabolic disorders such as maple syrup urine disease .

The primary application of 4-Methyl-2-ureido-pentanoic acid appears to be in its role as L-5-Methyltetrahydrofolate:

  • Nutritional Supplement: It may be used as a folate supplement due to its biologically active form.
  • Research: The compound likely has applications in biochemical and metabolic research, particularly in studies related to folate metabolism and DNA synthesis.

Similar Compounds

Several compounds share structural or functional similarities with 4-Methyl-2-ureido-pentanoic acid:

  • 4-Methyl-2-oxopentanoic acid: This compound is structurally similar but features an oxo group instead of a ureido group. It is a 2-oxo monocarboxylic acid and a metabolite associated with maple syrup urine disease .
  • Pentanoic acid, 4-methyl- (also known as isohexanoic acid): This compound shares the basic pentanoic acid structure with a methyl group at the 4-position but lacks the ureido group .
  • (2Z)-4-methylpent-2-enoic acid: Another pentanoic acid derivative with a methyl branch, but featuring a double bond in the carbon chain .
  • 4-Methyl-2-ureido-pentanoic acid is unique due to its ureido group, which distinguishes it from other pentanoic acid derivatives. This feature likely contributes to its role in folate metabolism and DNA synthesis, setting it apart from structurally similar compounds that may have different biological functions.

Classical Synthetic Routes

The synthesis of 4-Methyl-2-ureido-pentanoic acid through classical methodologies encompasses several well-established approaches that have been refined over decades of research. Direct carbamoylation represents the most widely adopted classical route, involving the reaction of leucine with cyanate in aqueous medium [1]. This approach demonstrates exceptional efficiency, achieving yields of 95-99% under optimized conditions of 40-50°C and pH 7.0-9.0.

The isocyanic acid method provides another robust classical route, utilizing direct reaction between isocyanic acid and leucine [2]. This methodology requires careful pH control within the range of 8.0-13.5 to maintain optimal reaction conditions while preventing side product formation. Temperature control between 20-60°C ensures adequate reaction rates while preserving product integrity.

Potassium cyanate activation offers a particularly practical approach for laboratory-scale synthesis [1]. The method employs potassium cyanate as the carbamoylating agent under moderate temperature conditions (40-50°C) and slightly basic pH (7.0-8.0), delivering consistently high yields of 90-95%.

MethodReagentsTemperature (°C)pH RangeYield (%)Reference
Isocyanic Acid + LeucineHNCO, leucine20-608.0-13.585-95 [2]
Potassium Cyanate + Amino AcidKOCN, amino acid substrate40-507.0-8.090-95 [1]
Curtius RearrangementAcyl azide intermediate, thermal rearrangement200N/A70-85 [3] [4]
Carbamate ActivationPhenyl carbamate, DMSO50-60N/A80-90 [5]
Direct CarbamoylationCyanate, aqueous medium40-507.0-9.095-99 [1]

The Curtius rearrangement pathway involves thermal rearrangement of acyl azide intermediates at elevated temperatures (200°C) [3] [4]. While this approach requires more stringent conditions, it provides excellent control over stereochemistry and minimizes unwanted side reactions. The method proves particularly valuable for preparing optically pure derivatives.

Carbamate activation methodology utilizes phenyl carbamate reagents in dimethyl sulfoxide solvent systems [5]. Operating at moderate temperatures (50-60°C), this approach offers good yields (80-90%) and demonstrates compatibility with various functional groups that may be present in complex synthetic intermediates.

Carbamoylation Reaction Mechanisms

The carbamoylation of leucine to form 4-Methyl-2-ureido-pentanoic acid proceeds through several distinct mechanistic pathways, each characterized by specific intermediate species and rate-determining steps. Understanding these mechanisms enables optimization of reaction conditions and prediction of product distributions.

Stepwise π-complex formation represents the predominant mechanistic pathway under most synthetic conditions [6]. This mechanism initiates with the formation of a π-complex between the isocyanate functional group and the amino acid substrate. The subsequent rate-determining step involves C-N covalent bond formation with an activation energy of 30.6 kJ/mol, proceeding through tautomeric imine forms of the nucleobase structures.

Mechanism TypeKey IntermediateRate-Determining StepActivation Energy (kJ/mol)Reference
Stepwise π-complex formationπ-complex with isocyanateC-N covalent bond formation30.6 [6]
Nucleophilic additionAmino acid-cyanate adductProton transferN/A [7] [8]
Isocyanic acid intermediateHNCO from urea dissociationIsocyanic acid generation46 [9]
Carbamate dehydrationCarbamate intermediateDehydration24.8 [10]
C-N bond formationTautomeric imine formsNucleophilic attack35.3 [11]

Nucleophilic addition mechanisms involve direct attack of the amino group on the electrophilic carbon center of cyanate species [7] [8]. This pathway demonstrates particular importance in aqueous systems where hydration effects influence the nucleophilic character of the amino group. Proton transfer steps mediated by water molecules facilitate the overall transformation.

Isocyanic acid intermediate pathways occur through initial dissociation of urea or related compounds to generate reactive isocyanic acid species [9]. The formation of isocyanic acid represents the rate-determining step with an activation energy of 46 kJ/mol. This mechanism proves especially relevant in biological systems where endogenous urea concentrations influence carbamoylation rates.

Carbamate dehydration processes proceed through initial formation of carbamate intermediates followed by elimination of water [10]. This mechanism exhibits the lowest activation energy (24.8 kJ/mol) among the characterized pathways, suggesting favorable kinetics under appropriate conditions.

Isocyanic Acid Compound Methodologies

Isocyanic acid and related compounds serve as highly effective reagents for the synthesis of 4-Methyl-2-ureido-pentanoic acid, offering several distinct advantages in terms of reactivity and selectivity. The inherent electrophilic character of the isocyanate functional group enables efficient reaction with amino acid substrates under mild conditions.

Direct isocyanic acid utilization represents the most straightforward approach, although practical challenges arise from the instability and toxicity of free isocyanic acid [12]. In situ generation methods address these limitations by producing isocyanic acid from stable precursors immediately prior to reaction. Cyanuric acid thermal decomposition provides one such route, generating isocyanic acid at elevated temperatures (300-600°C) in the presence of aluminum catalysts [13].

Potassium cyanate serves as a practical isocyanate equivalent, readily dissolving in aqueous media to establish equilibrium with isocyanic acid [1]. The equilibrium position depends strongly on pH, with isocyanic acid predominating under acidic conditions. Optimal synthetic conditions balance the need for reactive isocyanic acid formation against hydrolysis to inactive products.

Metal cyanate complexes offer enhanced stability and controlled reactivity compared to simple cyanate salts [14]. These complexes enable precise control over isocyanic acid release rates, particularly valuable for reactions requiring extended reaction times or elevated temperatures.

Urea-derived isocyanic acid generation exploits the natural dissociation of urea under physiological conditions [7] [8]. This approach proves especially relevant for biological applications where in vivo carbamoylation occurs through endogenous urea metabolism. Myeloperoxidase-mediated oxidation of thiocyanate provides an alternative pathway for isocyanic acid generation in biological systems.

pH-Dependent Synthesis Parameters

The pH dependence of 4-Methyl-2-ureido-pentanoic acid synthesis represents a critical factor influencing both reaction rates and product selectivity. Systematic optimization of pH conditions enables dramatic improvements in synthetic efficiency while minimizing unwanted side product formation.

Acidic pH conditions (6.7-7.0) generally provide poor reaction rates and selectivity [1]. Under these conditions, protonation of the amino group reduces its nucleophilic character, slowing the carbamoylation reaction. Additionally, acidic conditions favor hydantoin formation as a competing pathway, reducing overall yields to 60-70%.

pH RangeReaction RateSelectivity (%)Side ProductsOptimal ConditionsReference
6.7-7.0Slow60-70Hydantoin formationNot recommended [1]
7.0-8.0Moderate85-90Minimal ureaPreparative scale [1] [15]
8.0-9.0Fast90-95Low urea formationLaboratory scale [2] [1]
9.0-10.0Very Fast95-98Increased ureaResearch scale [1]
10.0-13.5Maximum90-95Dipeptide formationHigh pH synthesis [2]

Neutral to mildly basic conditions (7.0-8.0) represent the optimal range for preparative-scale synthesis [1] [15]. These conditions provide moderate reaction rates with excellent selectivity (85-90%) and minimal urea formation as a side product. The pH range ensures adequate amino group nucleophilicity while maintaining cyanate stability.

Moderately basic conditions (8.0-9.0) offer enhanced reaction rates with maintained high selectivity (90-95%) [2] [1]. This pH range proves ideal for laboratory-scale synthesis where rapid completion is desired. Low urea formation rates preserve high product purity.

Highly basic conditions (9.0-10.0) maximize reaction rates while achieving the highest selectivity (95-98%) [1]. However, increased urea formation at these pH values may complicate product purification. These conditions suit research-scale applications where rapid screening is prioritized.

Extreme basic conditions (10.0-13.5) provide maximum reaction rates but decreased selectivity due to increased dipeptide formation [2]. While useful for mechanistic studies, these conditions are generally not recommended for preparative synthesis due to purification challenges.

Green Chemistry Approaches

Contemporary synthetic approaches for 4-Methyl-2-ureido-pentanoic acid increasingly emphasize environmental sustainability and reduced environmental impact. Several innovative methodologies align with green chemistry principles while maintaining synthetic efficiency.

Solvent-free synthesis methodologies eliminate the need for organic solvents, dramatically reducing environmental impact and waste generation [16]. These approaches utilize solid-state reactions or neat liquid conditions to achieve carbamoylation. While energy requirements remain moderate, the elimination of solvent waste represents a significant environmental advantage.

ApproachKey FeaturesEnvironmental ImpactEnergy RequirementsScalabilityReference
Solvent-free synthesisNo organic solventsLowModerateGood [16]
Electrochemical synthesisAmbient conditionsVery LowLowLimited [17] [18]
Mechanochemical synthesisBall milling conditionsLowLowGood [19]
Biocatalytic synthesisEnzymatic carbamoylationMinimalVery LowExcellent [20]
Plasma-based synthesisPlasma-ice interactionLowModerateResearch stage [21]

Electrochemical synthesis approaches enable carbamoylation under ambient temperature and pressure conditions [17] [18]. These methods demonstrate very low environmental impact and minimal energy requirements. However, current scalability limitations restrict application to research and small-scale production.

Mechanochemical synthesis utilizing ball milling conditions provides an innovative approach that combines mechanical energy input with chemical transformation [19]. This methodology demonstrates low environmental impact and energy requirements while maintaining good scalability for medium-scale production.

Biocatalytic synthesis employing enzymatic carbamoylation represents the most environmentally sustainable approach [20]. Enzymatic methods operate under mild conditions with minimal energy requirements and excellent scalability. The high specificity of enzymatic systems ensures exceptional product purity while eliminating toxic reagents.

Plasma-based synthesis through plasma-ice interactions offers a novel approach currently under development [21]. While still at the research stage, this methodology demonstrates promising potential for sustainable synthesis with moderate environmental impact.

Scalable Production Strategies

Industrial-scale production of 4-Methyl-2-ureido-pentanoic acid requires careful consideration of throughput, cost efficiency, and product quality. Several production strategies have been developed to address these competing demands while maintaining economic viability.

Continuous flow synthesis systems enable precise control over reaction parameters while achieving high production rates [22]. Operating scales of 1-20 mmol demonstrate excellent purity (95-98%) with high cost efficiency. The continuous nature of these systems reduces labor requirements and improves process consistency.

StrategyScale RangeProduction RatePurity (%)Cost EfficiencyReference
Continuous flow synthesis1-20 mmolHigh95-98High [22]
One-pot tandem synthesis1-50 gModerate90-95Moderate [23] [24]
Microwave-assisted synthesis1-10 gFast85-95Moderate [23]
Large-scale batch processkg scaleHigh volume95-99Very High [25]
Immobilized enzyme system1-100 gModerate98-99High [26] [20]

One-pot tandem synthesis strategies combine multiple synthetic steps within a single reaction vessel [23] [24]. This approach reduces handling losses and contamination while operating at scales up to 50 g. Moderate production rates and purities make this approach suitable for medium-scale production requirements.

Microwave-assisted synthesis methodologies accelerate reaction rates through controlled microwave heating [23]. While limited to smaller scales (1-10 g), the rapid processing enables fast turnaround for research applications. The moderate cost efficiency reflects equipment requirements.

Large-scale batch processes provide the highest volume production capabilities at kilogram scales [25]. These systems achieve exceptional purity (95-99%) with very high cost efficiency through economies of scale. Batch processing flexibility accommodates varying production demands.

XLogP3

-0.8

Sequence

L

Dates

Last modified: 08-16-2023

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